molecular formula C20H18ClN3O2S B2713096 N-(3-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895109-06-5

N-(3-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2713096
CAS No.: 895109-06-5
M. Wt: 399.89
InChI Key: SARVDEHZONXWIE-UHFFFAOYSA-N
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Description

"N-(3-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide" is a synthetic acetamide derivative featuring a dihydropyrazine core substituted with a 3,5-dimethylphenyl group and a sulfanyl acetamide side chain linked to a 3-chlorophenyl moiety.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-8-14(2)10-17(9-13)24-7-6-22-19(20(24)26)27-12-18(25)23-16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARVDEHZONXWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazinone intermediate.

    Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the pyrazinone core.

    Formation of the sulfanylacetamide linkage: This final step involves the reaction of the intermediate with a suitable thiol and acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Core Structure Aryl Substituent Electronic Effects Yield (%) Melting Point (°C)
Target Compound Dihydropyrazine-sulfanyl 3-chlorophenyl Electron-withdrawing (Cl) N/A N/A
13a Cyanoacetamide-hydrazine 4-methylphenyl Electron-donating (CH₃) 94 288
13b Cyanoacetamide-hydrazine 4-methoxyphenyl Electron-donating (OCH₃) 95 274
  • Substituent Effects : The 3-chlorophenyl group in the target compound is electron-withdrawing, which may reduce solubility but enhance electrophilic reactivity compared to the electron-donating 4-methylphenyl and 4-methoxyphenyl groups in 13a/b .

Spectroscopic and Physical Properties

  • IR Spectroscopy : Compounds 13a/b exhibit strong C≡N (2212–2214 cm⁻¹) and C=O (1662–1664 cm⁻¹) stretches, while the target compound lacks a nitrile group but retains the acetamide C=O (~1650–1680 cm⁻¹, predicted).
  • Melting Points: High melting points for 13a/b (274–288°C) indicate strong intermolecular hydrogen bonding from sulfamoyl and hydrazine groups.

Implications for Bioactivity

  • Electron-Withdrawing vs. Donating Groups : The 3-chlorophenyl group in the target compound could enhance binding to hydrophobic pockets in biological targets but may increase toxicity risks. In contrast, the 4-methoxyphenyl group in 13b might improve solubility and reduce off-target effects .
  • Sulfur Linkages : The sulfanyl group in the target compound offers redox stability compared to the sulfonamide in 13a/b , which is prone to hydrolysis under acidic conditions.

Biological Activity

N-(3-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN3O2SC_{23}H_{20}ClN_{3}O_{2}S with a molecular weight of 470.0 g/mol. The compound features a complex structure that includes a chlorophenyl group and a dihydropyrazine moiety, which are critical for its biological interactions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural components can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:
A study conducted on a related compound demonstrated that it inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound activated caspases and downregulated anti-apoptotic proteins such as Bcl-2, leading to increased cell death in vitro.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar compounds have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Signal Transduction : It may interfere with signaling pathways such as PI3K/Akt or MAPK pathways that are often dysregulated in cancer.

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